

(2-(Aminomethyl)phenyl)boronic acid CAS number 248274-03-5

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Compound of Interest

Compound Name: (2-(Aminomethyl)phenyl)boronic acid

Cat. No.: B150920

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An In-depth Technical Guide to **(2-(Aminomethyl)phenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Aminomethyl)phenyl)boronic acid, with CAS number 248274-03-5, is a specialized organoboron compound that has garnered significant interest in medicinal chemistry and drug development.[1][2] As a derivative of phenylboronic acid, it belongs to a class of compounds known for their unique ability to form reversible covalent bonds with diols, a property extensively utilized in the design of sensors, drug delivery systems, and enzyme inhibitors.[3][4] The defining feature of this molecule is the ortho-aminomethyl group, which plays a critical role in enhancing its binding affinity to saccharides under physiological pH conditions.[5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its relevance to the scientific research community.

Physicochemical and Structural Data

(2-(Aminomethyl)phenyl)boronic acid is a solid at room temperature with the molecular formula C₇H₁₀BNO₂. [7][8][9] Its key properties are summarized in the table below for quick reference.

Property	Value	Source
CAS Number	248274-03-5	[7][8][9]
Molecular Formula	C7H10BNO2	[7][8]
Molecular Weight	150.97 g/mol	[7][8]
Exact Mass	151.0804587 Da	[7][10]
Physical Form	Solid	[9]
Boiling Point	354.0 ± 44.0 °C (Predicted)	[8][11]
Density	1.18 - 1.2 ± 0.1 g/cm ³ (Predicted)	[8][10][11]
IUPAC Name	[2- (aminomethyl)phenyl]boronic acid	[7]
InChI Key	NXIUTNQGRDQRHA- UHFFFAOYSA-N	[7][9]
SMILES	B(C1=CC=CC=C1CN)(O)O	[7]

Synthesis and Purification

The synthesis of **(2-(Aminomethyl)phenyl)boronic acid** can be achieved through various routes. A common and effective method involves the reduction of 2-cyanophenylboronic acid.

Experimental Protocol: Synthesis via Reduction of 2-Cyanophenylboronic Acid

This protocol describes the catalytic hydrogenation of 2-cyanophenylboronic acid to yield the target compound.[8]

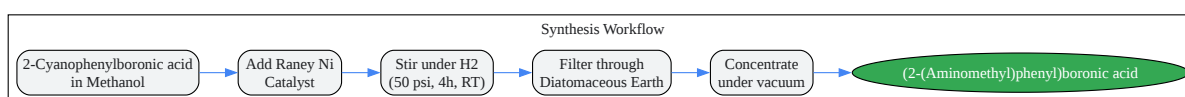
Materials:

- 2-Cyanophenylboronic acid

- Methanol (MeOH)
- Raney Nickel (or 10% Palladium on Carbon)
- Hydrogen (H₂) gas
- Diatomaceous earth (Celite)

Procedure:

- Reaction Setup: In a suitable pressure vessel, dissolve 2-cyanophenylboronic acid (e.g., 300 mg, 2.0 mmol) in methanol (20 mL).
- Catalyst Addition: Carefully add the hydrogenation catalyst, such as Raney Nickel (e.g., 100 mg, 10% w/w), to the solution.
- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
- Reaction: Stir the reaction mixture vigorously at room temperature for approximately 4 hours, monitoring the uptake of hydrogen.
- Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to yield **(2-(Aminomethyl)phenyl)boronic acid** as a white solid.[8]



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Synthesis workflow for **(2-(Aminomethyl)phenyl)boronic acid**.

Purification Methods

Purification of boronic acids is crucial for subsequent applications. Common techniques include:

- Recrystallization: This can be performed using solvents like benzene, dichloroethane, or ethyl acetate.[\[12\]](#)
- Column Chromatography: Silica gel or neutral alumina can be used for purification, particularly for low to mild polarity compounds.[\[12\]](#) Eluent systems may include acetone or methanol for more polar products.[\[12\]](#)
- Derivatization: An impure product can be treated with a base (like diethanolamine) to form a salt, which is then separated via extraction. Acidification of the salt regenerates the pure boronic acid.[\[12\]](#)[\[13\]](#)

Analytical Characterization

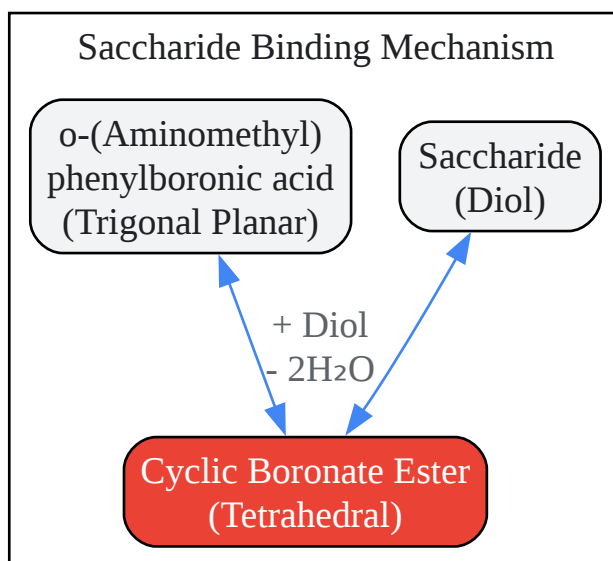
A combination of spectroscopic techniques is used to confirm the structure and purity of **(2-(Aminomethyl)phenyl)boronic acid**.

Technique	Expected Data / Observations
Mass Spectrometry (MS)	Electrospray ionization (ESI) in positive mode is common. The protonated molecule $[M+H]^+$ is expected at $m/z \approx 152.2$. [8]
^{11}B NMR Spectroscopy	This technique is highly useful for distinguishing between the sp^2 -hybridized boronic acid and the sp^3 -hybridized boronate ester, which forms upon binding to diols. [14] The chemical shift moves upfield upon conversion to the sp^3 species. [14]
^1H NMR Spectroscopy	The spectrum will show characteristic aromatic proton signals (in the δ 6.5-8.0 ppm range) and a singlet for the aminomethyl ($-\text{CH}_2\text{NH}_2$) protons. [15] [16]
^{13}C NMR Spectroscopy	The spectrum will display signals for the aromatic carbons and the aminomethyl carbon. [5] [16]
Infrared (IR) Spectroscopy	Key vibrational modes include B-O stretching and O-H stretching of the boronic acid group, as well as N-H stretching from the amine group. [17]

Applications in Research and Drug Development

Boronic acids are versatile building blocks in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[\[1\]](#)[\[2\]](#)[\[3\]](#) The unique properties of **(2-(Aminomethyl)phenyl)boronic acid** make it particularly valuable in biomedical applications.

- Saccharide Sensing and Binding:** The primary application stems from its ability to form reversible boronate esters with 1,2- or 1,3-diols present in saccharides.[\[4\]](#)[\[18\]](#) The ortho-aminomethyl group is crucial as it forms an intramolecular dative B-N bond, lowering the pK_a of the boronic acid and enabling strong binding to sugars at neutral, physiological pH.[\[5\]](#)[\[6\]](#) This property is exploited in developing glucose sensors and glucose-responsive drug delivery systems for insulin.[\[18\]](#)[\[19\]](#)



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Reversible covalent binding to a diol-containing saccharide.

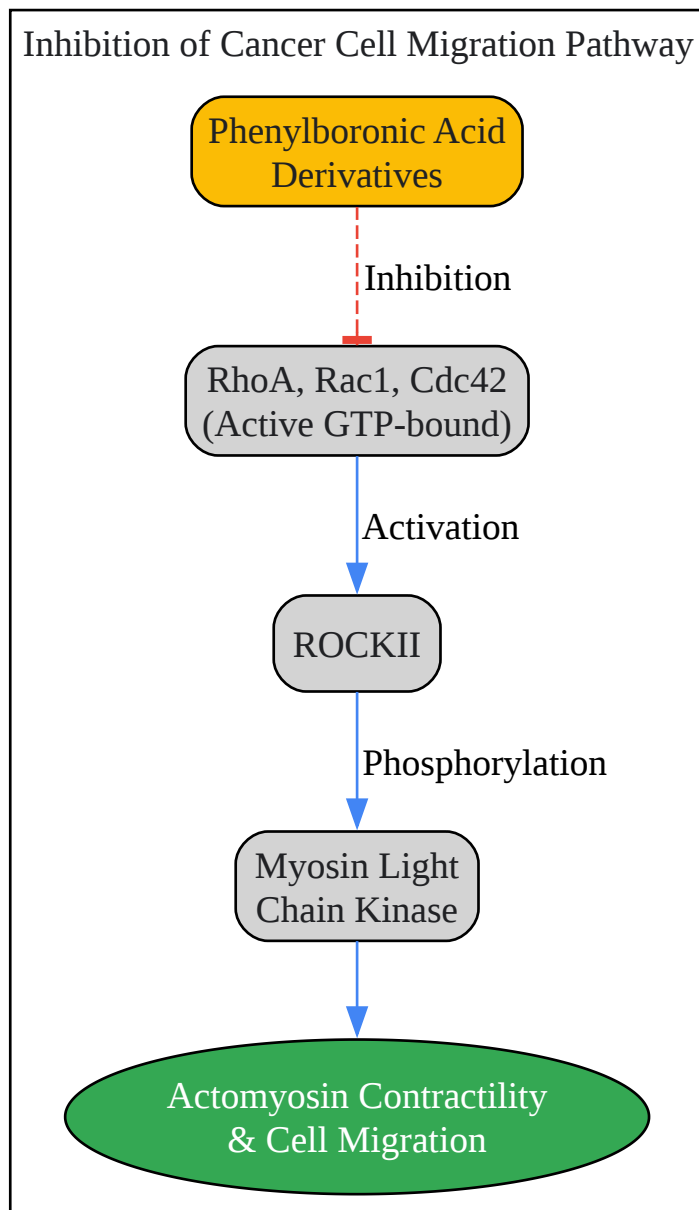
- **Peptide and Protein Modification:** This boronic acid moiety can be incorporated into peptides to create synthetic receptors.[5] This allows for the development of peptides that can specifically target glycoproteins or other carbohydrate structures on cell surfaces, which is a promising strategy in diagnostics and targeted therapy.[5][6]
- **Enzyme Inhibition:** Phenylboronic acid derivatives are known to act as inhibitors of various enzymes, particularly serine proteases.[3] The boron atom can form a stable, tetrahedral complex with the catalytic serine residue in the enzyme's active site, effectively blocking its function.[3] This mechanism is the basis for the anticancer drug Bortezomib, a dipeptidyl boronic acid that inhibits the proteasome.[1][2]

Biological Activity and Mechanism of Action

While specific studies on the broader biological activity of **(2-(Aminomethyl)phenyl)boronic acid** are limited, research on the parent compound, phenylboronic acid (PBA), provides significant insights.

PBA has been shown to inhibit the migration of metastatic prostate cancer cells.[20][21] The proposed mechanism involves the downregulation of the Rho family of small GTPases,

including RhoA, Rac1, and Cdc42.[21][22] These proteins are key regulators of the actin cytoskeleton, cell polarity, and cell migration. By inhibiting their activity, PBA disrupts downstream signaling through pathways like the Rho-associated coiled-coil containing protein kinase (ROCK), which ultimately reduces actomyosin-based contractility and cell motility.[20] [21]



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Proposed mechanism of phenylboronic acids in cancer cell migration.

Safety and Handling

(2-(Aminomethyl)phenyl)boronic acid is associated with standard laboratory hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated fume hood. Store the compound in a refrigerator.[9]

Conclusion

(2-(Aminomethyl)phenyl)boronic acid is a valuable synthetic intermediate with significant potential in drug development and biomedical research. Its defining structural feature—the ortho-aminomethyl group—enables high-affinity binding to saccharides under physiological conditions, making it an ideal building block for glucose-responsive systems and targeted therapeutics. A thorough understanding of its synthesis, characterization, and biological mechanisms of action is essential for researchers aiming to leverage its unique chemical properties in their work.

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